

Primary function of IAA65 in neuronal pathways

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An In-depth Technical Guide on the Primary Function of FE65 in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

FE65, also known as APBB1 (Amyloid- β Precursor Protein Binding Family B Member 1), is a brain-enriched adaptor protein that plays a pivotal role in a multitude of neuronal processes. Its modular structure, consisting of a WW domain and two phosphotyrosine-binding (PTB) domains, facilitates a complex network of protein-protein interactions that are central to neurodevelopment and neuronal function. This technical guide elucidates the primary functions of FE65 in neuronal pathways, with a focus on its roles in neuronal migration, neurite outgrowth, and transcriptional regulation. We provide a comprehensive overview of its key interactions, summarize quantitative data from relevant studies, present detailed experimental protocols for its investigation, and visualize its core signaling pathways.

Introduction to FE65

The FE65 protein family comprises three members: FE65, FE65L1, and FE65L2. While FE65L1 and FE65L2 are expressed more ubiquitously, FE65 is predominantly found in the brain, with high expression levels in the cortex, hippocampus, and cerebellum.[1] This brain-specific expression pattern underscores its specialized roles in the central nervous system.[1] [2] As a scaffolding protein, FE65 does not possess enzymatic activity itself but rather orchestrates the assembly of multi-protein complexes to regulate diverse cellular functions.[2] [3][4]

The structure of FE65 is key to its function, featuring three primary protein-protein interaction domains:

- **WW Domain:** This domain is responsible for interactions with proteins such as the Ena/Vasp family member, Mena, and the nucleosome assembly factor SET.[3][5]
- **PTB1 Domain:** The first phosphotyrosine-binding domain interacts with several proteins, including the low-density lipoprotein receptor-related protein (LRP), the histone acetyltransferase Tip60, the transcription factor CP2/LSF/LBP1, and the small GTPase ARF6.[3][5][6]
- **PTB2 Domain:** The second PTB domain is well-characterized for its interaction with the intracellular domain of the Amyloid Precursor Protein (APP).[3][5]

Primary Functions of FE65 in Neuronal Pathways

FE65 is implicated in several critical aspects of neuronal development and function. Its interactions with a variety of signaling molecules place it at the crossroads of multiple pathways.

Neuronal Migration and Positioning

Proper neuronal migration is fundamental for the correct formation of brain structures. FE65, in conjunction with its family member FE65L1, is essential for this process. Studies using knockout mice have revealed that while single knockouts of either FE65 or FE65L1 do not result in overt neuroanatomical defects, the double knockout (FE65^{-/-}/FE65L1^{-/-}) leads to severe cortical dysplasia.[3] This phenotype is characterized by heterotopias, where neurons are abnormally located, and defects in the pial basement membrane, resembling cobblestone lissencephaly in humans.[3][5] These findings strongly suggest functional redundancy between FE65 and FE65L1 and highlight their cooperative role in guiding neurons to their correct positions during brain development.[2] The similarity of this phenotype to that of mice lacking all three APP family members (APP, APLP1, and APLP2) points to the APP-FE65 interaction being a crucial component of the underlying signaling pathway.[3]

Neurite Outgrowth and Axon Guidance

The formation of axons and dendrites, a process known as neurite outgrowth, is vital for establishing neuronal circuits. FE65 is a positive regulator of this process, primarily through its involvement in signaling cascades that control actin cytoskeleton dynamics.[4][6][7] FE65 is localized to the motile regions of neurons, particularly the growth cones.[1]

FE65 stimulates neurite outgrowth by activating the Rac1 signaling pathway. It achieves this by interacting with and recruiting key components of this pathway:

- ARF6 (ADP-ribosylation factor 6): FE65 binds to the GDP-bound form of the small GTPase ARF6 via its PTB1 domain. This interaction promotes the activation of ARF6.[6]
- ELMO1 (Engulfment and cell motility 1): FE65 interacts with ELMO1, a component of the ELMO1-DOCK180 bipartite Rac1 guanine nucleotide exchange factor (GEF) complex.[8] FE65 activates ELMO1 by relieving its autoinhibitory conformation and helps target it to the plasma membrane, where Rac1 is activated.[8]

The activation of Rac1, a master regulator of the actin cytoskeleton, leads to the cytoskeletal rearrangements necessary for neurite elongation and growth cone motility.[6][8] The stimulatory effect of FE65 on neurite outgrowth is dependent on this ARF6-Rac1 signaling axis.[6][9]

Transcriptional Regulation

Beyond its roles in the cytoplasm, FE65 can translocate to the nucleus and participate in gene transcription. This function is intimately linked to its interaction with APP. Following the proteolytic processing of APP, its intracellular domain (AICD) is released into the cytoplasm. FE65 binds to AICD, and this complex can move to the nucleus.[5]

Inside the nucleus, the AICD/FE65 complex acts as a transcriptional co-activator. FE65 recruits other proteins to this complex, such as the histone acetyltransferase Tip60, to regulate the expression of target genes.[2][10] While several potential target genes have been proposed, this area of FE65 biology is still under active investigation. This nuclear signaling function is thought to be important for processes like neuronal survival and synaptic plasticity.[4]

Quantitative Data on FE65 Function

The following tables summarize key quantitative findings from studies on FE65, providing a basis for understanding the magnitude of its effects and the characteristics of its interactions.

Table 1: Phenotypic Effects of FE65 Manipulation in Neurons

Experimental Model	Manipulation	Phenotype Measured	Quantitative Effect	Reference
Cultured Neurons	Overexpression of FE65	Neurite Outgrowth	Promotion of neurite outgrowth	[6]
Cultured Neurons	siRNA Knockdown of FE65	Neurite Outgrowth	Inhibition of neurite outgrowth	[6]
p97FE65 Knockout Mice	Gene Deletion	Learning and Memory (Passive Avoidance)	Poorer performance compared to wild-type ($P < 0.05$)	[11]
p97FE65 Knockout Mice	Gene Deletion	Learning and Memory (Morris Water Maze)	Impaired hidden-platform acquisition ($P < 0.05$) and severe reversal-learning deficit ($P < 0.002$)	[11]
FE65/FE65L1 Double Knockout Mice	Gene Deletion	Cortical Development	Presence of cortical dysplasia and neuronal heterotopias	[3]

Table 2: FE65 Protein Interactions

Interacting Protein	FE65 Domain	Method of Detection	Notes	Reference
APP (AICD)	PTB2	Co-immunoprecipitation, Surface Plasmon Resonance	Central interaction for multiple FE65 functions.	[1] [3] [12]
ARF6	PTB1	Co-immunoprecipitation, GST pull-down	Preferential binding to ARF6-GDP.	[6]
ELMO1	N-terminal region	Co-immunoprecipitation	Forms a tripartite complex with DOCK180.	[8]
Mena	WW	Co-immunoprecipitation	Links FE65 to actin cytoskeleton regulation.	[5] [13]
LRP	PTB1	Complex formation assays	Forms a trimeric complex with APP and FE65.	[5] [12]
Tip60	PTB1	Co-immunoprecipitation	Part of the nuclear transcriptional complex.	[5]

Key Experimental Protocols

Detailed methodologies are crucial for the study of FE65. Below are protocols for key experiments used to elucidate its function.

Co-immunoprecipitation (Co-IP) of FE65 and Interacting Partners (e.g., APP)

This protocol is designed to verify the interaction between FE65 and a putative binding partner in a cellular context.

- Cell Culture and Transfection:
 - Culture HEK293 or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
 - Transfect cells with expression constructs for tagged versions of FE65 (e.g., HA-FE65) and the interacting partner (e.g., Myc-APP) using a suitable transfection reagent.[\[14\]](#)
- Cell Lysis:
 - 24-48 hours post-transfection, wash cells with ice-cold PBS.
 - Lyse cells in a non-denaturing lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 1% NP-40, supplemented with protease inhibitors) for 20-30 minutes on ice.[\[14\]](#)
 - Scrape the cells and centrifuge the lysate at $\sim 16,000 \times g$ for 10 minutes at 4°C to pellet cellular debris.[\[14\]](#)
- Immunoprecipitation:
 - Pre-clear the supernatant by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-Myc antibody) overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG of the same isotype should be run in parallel.[\[15\]](#)
 - Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

- Elution and Western Blotting:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Probe the membrane with antibodies against both proteins (e.g., anti-HA and anti-Myc) to detect the co-immunoprecipitated partner.

Neurite Outgrowth Assay

This assay quantifies the effect of FE65 expression on neuronal morphology.

- Neuronal Culture and Transfection/Transduction:
 - Culture primary neurons (e.g., hippocampal or cortical neurons) or a neuronal cell line (e.g., Neuro-2a) on coverslips coated with an appropriate substrate (e.g., poly-L-lysine or laminin).[\[16\]](#)
 - Transfect or transduce the neurons with a construct to overexpress FE65 or an shRNA/siRNA to knockdown FE65. Include a fluorescent marker (e.g., GFP) to identify transfected cells.
- Incubation and Fixation:
 - Culture the neurons for 48-72 hours to allow for neurite extension.
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
[\[17\]](#)
- Immunocytochemistry:
 - Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS.
 - Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
 - Incubate with a primary antibody against a neuronal marker (e.g., β -III tubulin or MAP2) to visualize the full morphology of the neurons.

- Wash and incubate with a fluorescently-labeled secondary antibody.
- Imaging and Analysis:
 - Acquire images of transfected (fluorescent marker-positive) neurons using a fluorescence microscope.
 - Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite or the total length of all neurites per neuron.
 - Statistically compare the neurite lengths between the control group and the FE65-manipulated group.

Chromatin Immunoprecipitation (ChIP) for FE65-Associated Transcription

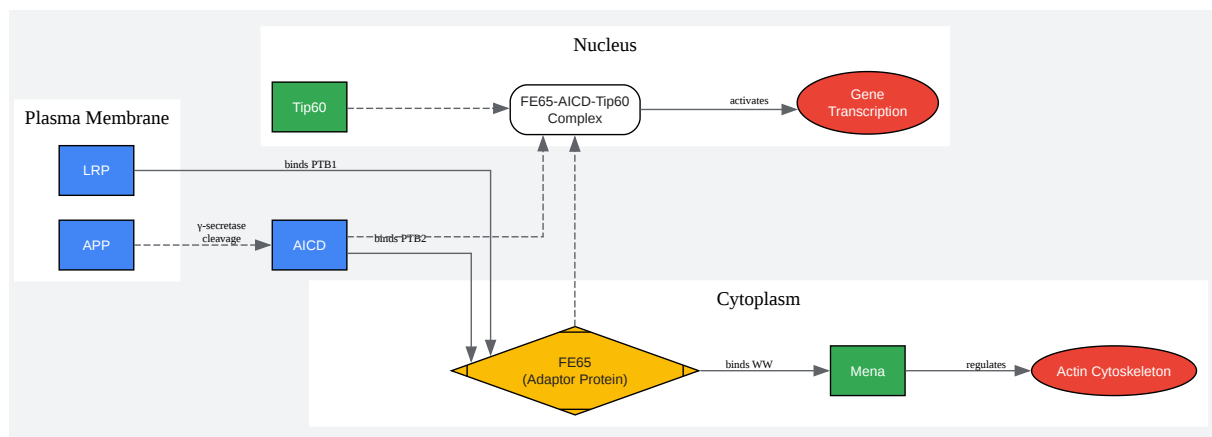
This protocol is used to identify the genomic regions where the AICD/FE65 complex binds, to uncover its target genes.

- Cross-linking:
 - Treat cultured neuronal cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Chromatin Preparation:
 - Harvest and lyse the cells. Isolate the nuclei.
 - Resuspend the nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments of 200-1000 bp in length.[\[18\]](#)
 - Centrifuge to remove debris. The supernatant contains the soluble chromatin.
- Immunoprecipitation:

- Incubate the sheared chromatin overnight at 4°C with an antibody against FE65 or another protein in the complex (e.g., APP C-terminal). A non-specific IgG is used as a negative control. An aliquot of chromatin should be saved as the "input" control.[\[19\]](#)
- Add Protein A/G beads to capture the antibody-protein-DNA complexes.
- Washing and Elution:
 - Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
 - Elute the chromatin from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the formaldehyde cross-links by heating the eluates and the input control at 65°C for several hours in the presence of high salt.
 - Treat with RNase A and Proteinase K to remove RNA and proteins.
 - Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
- Analysis:
 - The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target gene promoters.
 - Alternatively, the DNA can be used to prepare a library for high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites.[\[20\]](#)

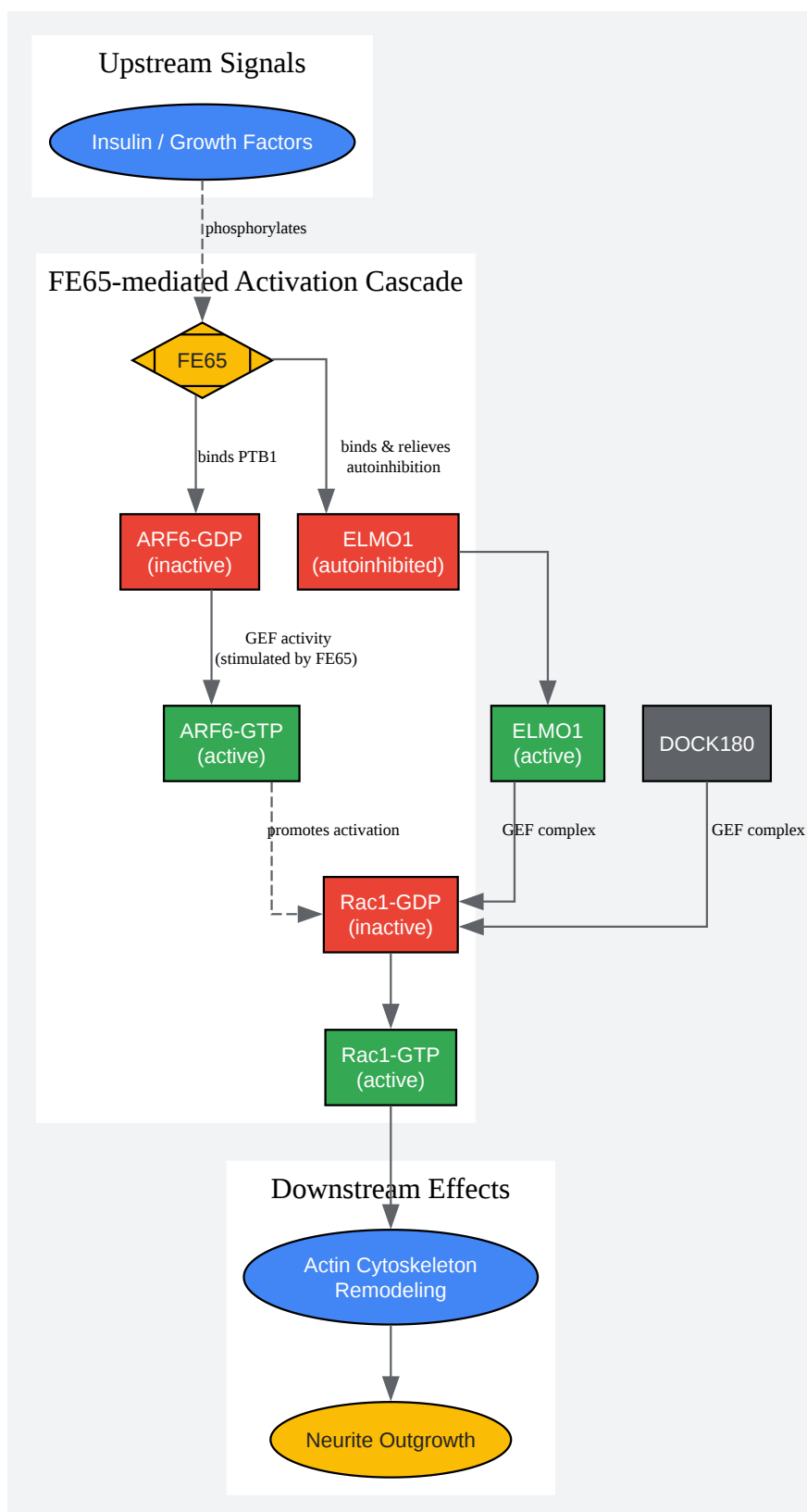
Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involving FE65, created using the DOT language for Graphviz.



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Caption: FE65 interaction with APP and downstream signaling pathways.



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Caption: FE65-mediated activation of the ARF6-Rac1 pathway in neurite outgrowth.

Conclusion and Future Directions

FE65 is a critical adaptor protein in the brain, orchestrating complex signaling pathways that govern neuronal migration, neurite outgrowth, and gene transcription. Its interaction with APP places it at the center of research into both normal brain development and the pathology of Alzheimer's disease. The data and protocols presented in this guide provide a framework for researchers to further investigate the multifaceted roles of FE65. Future research will likely focus on identifying the full spectrum of FE65's transcriptional targets, understanding how its function is modulated by post-translational modifications, and exploring its potential as a therapeutic target for neurodevelopmental and neurodegenerative disorders.

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